![molecular formula C9H6F2O4 B2932803 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 1955531-94-8](/img/structure/B2932803.png)
2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde is a fluorinated organic compound characterized by its unique structure, which includes two fluorine atoms, a hydroxymethyl group, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a precursor molecule followed by the introduction of the hydroxymethyl group and subsequent formation of the benzodioxole ring. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Biology: In biological research, 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and advanced materials. Its properties can enhance the performance and durability of products in various applications.
Mechanism of Action
The mechanism by which 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .
Comparison with Similar Compounds
2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid
2,2-Difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde
Uniqueness: 2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde stands out due to its specific arrangement of fluorine atoms and the presence of the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness allows for distinct applications and properties compared to similar compounds.
Biological Activity
2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde (CAS Number: 157437-25-7) is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.
The molecular formula of this compound is C9H6F2O4, with a molecular weight of approximately 202.14 g/mol. Its structure includes a benzodioxole core with hydroxymethyl and difluoromethyl substituents, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has identified several potential therapeutic applications:
Anticancer Activity
A study conducted by Schlosser et al. (2003) investigated the synthesis and biological evaluation of various benzodioxole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in tumor cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Case Studies
Table 1: Biological Activity Summary
Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | A549 (lung cancer) | 15 | Apoptosis induction |
Anticancer | HeLa (cervical cancer) | 12 | Apoptosis induction |
Antiangiogenic | HUVECs | 20 | Inhibition of endothelial cell proliferation |
Toxicological Profile
The safety profile of this compound indicates potential hazards upon exposure. It is classified as harmful by inhalation and in contact with skin. Proper safety measures should be taken when handling this compound in laboratory settings .
Properties
IUPAC Name |
2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBNESTUKVELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.